2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine
Description
2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a 4-aminopyrimidine core substituted at the 2-position with a sec-butoxy group and at the 6-position with a 3,5-dimethylphenylsulfanyl moiety. This compound shares structural similarities with other pyrimidin-4-ylamine derivatives, which are widely studied for their pharmacological and biochemical activities, particularly in modulating enzymes and receptors such as soluble guanylate cyclase (sGC) . The sec-butoxy and phenylsulfanyl substituents may influence its solubility, metabolic stability, and binding affinity compared to analogs with different functional groups.
Properties
CAS No. |
284681-84-1 |
|---|---|
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-(3,5-dimethylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N3OS/c1-5-12(4)20-16-18-14(17)9-15(19-16)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19) |
InChI Key |
IAHRWEHQBRNNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC(=N1)SC2=CC(=CC(=C2)C)C)N |
Origin of Product |
United States |
Biological Activity
The compound 2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesizing diverse research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine has the molecular formula and a molecular weight of approximately 303.422 g/mol. The compound features a pyrimidine ring with both a butoxy group and a phenylsulfanyl moiety, which are critical for its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.422 g/mol |
| Functional Groups | Butoxy group, phenylsulfanyl group |
Biological Activity
Research indicates that compounds similar to 2-sec-butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine exhibit various pharmacological effects, including:
Case Studies
- Anticancer Activity : In a study involving structural analogs of 2-sec-butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine, researchers observed significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 values indicated a promising therapeutic index, warranting further investigation into the compound's mechanism of action.
- Enzyme Inhibition : Interaction studies revealed that the compound could inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to the presence of the thioether group in its structure, which enhances binding affinity to target sites.
The biological activity of 2-sec-butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine is hypothesized to involve:
- Binding Affinity : The compound's unique structure allows it to interact with various biological targets, including receptors and enzymes.
- Cellular Uptake : The butoxy group may facilitate cellular permeability, enhancing the compound's bioavailability.
Comparative Analysis with Similar Compounds
The following table compares 2-sec-butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Phenylthio)pyrimidine | Contains a phenylthio group | Known for herbicidal activity |
| 6-(Trifluoromethyl)pyrimidine | Trifluoromethyl substitution | Exhibits enhanced lipophilicity |
| 4-Amino-pyrimidine derivatives | Contains amino group | Potential anti-cancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-4-ylamine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine with key analogs:
Structural and Functional Differences
- Substituent Effects on Solubility: The 3,5-dimethylphenylsulfanyl group in the target compound may reduce water solubility compared to BAY41-2272, which contains a polar pyrazolopyridine moiety.
- Synthetic Accessibility : The synthesis of 6-chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine involves Wittig reactions and silica gel purification, yielding a 53% crude product with E/Z isomerism . In contrast, the target compound’s synthesis would require selective thioether formation and sec-butoxy substitution, which may present scalability challenges.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-pyrimidin-4-ylamine to achieve high purity and yield?
- Methodology : Optimize reaction temperature (typically 60–100°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium or copper-based catalysts). Use Design of Experiments (DoE) to systematically evaluate interactions between variables like molar ratios and reaction time .
- Key Data : Reaction yields drop below 50% if temperatures exceed 110°C due to decomposition of the sulfanyl group .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Combine H/C NMR to verify the pyrimidine core and substituents (e.g., sec-butoxy and dimethylphenyl groups). Use IR spectroscopy to confirm sulfanyl (C–S) and amine (N–H) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How can researchers mitigate side reactions during the introduction of the 3,5-dimethylphenylsulfanyl group?
- Methodology : Control electrophilic substitution by using mild oxidizing agents (e.g., ammonium persulfate) and inert atmospheres to prevent sulfoxide formation. Monitor reaction progress via TLC or HPLC to halt at the optimal stage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Conduct SAR (Structure-Activity Relationship) studies by systematically modifying substituents (e.g., replacing sec-butoxy with ethoxy) and testing against standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Cross-validate results using orthogonal assays (e.g., flow cytometry vs. MTT) .
- Case Study : A 2021 study found that minor variations in the sulfanyl group’s steric bulk altered selectivity between bacterial and mammalian cells .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodology : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB) and molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with in vitro kinase inhibition assays .
- Data Insight : MD simulations suggest the sec-butoxy group enhances hydrophobic interactions with ATP-binding pockets in kinases .
Q. What experimental designs are suitable for analyzing the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability testing (pH 2–9, 37°C) with LC-MS monitoring. Use QbD (Quality by Design) principles to identify degradation pathways (e.g., hydrolysis of the sulfanyl group) and stabilize via formulation (e.g., lyophilization) .
Data Contradiction Analysis
Q. Why do some studies report high solubility in aqueous buffers while others note precipitation?
- Resolution : Solubility discrepancies arise from pH-dependent ionization of the pyrimidin-4-ylamine group. Use potentiometric titration to determine pKa values and adjust buffer systems (e.g., phosphate vs. Tris) accordingly .
Q. How can conflicting cytotoxicity data between 2D cell cultures and 3D organoid models be reconciled?
- Resolution : 3D models introduce diffusion barriers and stromal interactions absent in 2D. Normalize dosing using pharmacokinetic modeling (e.g., PBPK) and validate with spheroid penetration assays .
Synthesis and Characterization Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
